molecular formula C8H18O2 B051712 2,2,4-Trimethyl-1,3-pentanediol CAS No. 144-19-4

2,2,4-Trimethyl-1,3-pentanediol

Cat. No.: B051712
CAS No.: 144-19-4
M. Wt: 146.23 g/mol
InChI Key: JCTXKRPTIMZBJT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 msol in hot benzene(96% pure) sol in acetonesol in alc, etherwater solubility= 19,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6368. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Monitoring : 2,2,4-Trimethyl, 1,3-pentanediol monoisobutyrate (a derivative) is a solvent used in water-based coatings. Its ambient measurements have been reported in Southern California, marking the first instance of such detection. This compound is of interest in air quality and environmental studies due to its presence in the atmosphere and its potential role in ozone formation (Goliff et al., 2012).

  • Food Industry : 2,2,4-Trimethyl-1,3-pentanediol has been used as a raw material to synthesize flavors like IDDO and green oxane, which have applications in the food industry. The flavors have been specifically used to enhance foodstuff (Liu Sa, 2001).

  • Toxicology and Safety : It's also been the subject of toxicology studies, especially when used as an indirect food additive due to its presence in food packaging. The studies have explored its acute and chronic effects and metabolic fate, providing important information on its safety profile (Astill et al., 1972).

  • Insect Repellency : Field and laboratory tests have been conducted to explore its efficacy as a personal repellent against various insects, including mosquitoes and ticks. This indicates its potential in public health applications for insect control (Gerberg, 1966).

  • Chemical Industry : It's used in the synthesis of compounds like this compound dibenzoate, which function as internal donors in catalysts for propylene polymerization. This has implications in materials science and industrial chemistry (Xiao-jun, 2011).

  • Paint Industry : this compound monoisobutyrate has been studied for its emissions from latex paints, which is crucial for understanding its impact on indoor air quality and human health (Lin & Corsi, 2007).

Mechanism of Action

Target of Action

2,2,4-Trimethyl-1,3-pentanediol (TMPD) is primarily used as a surface stabilizer for water-based paints and plasticizers . Its primary targets are the materials it is added to, such as plastics, rubbers, and coatings . It interacts with these materials to enhance their properties.

Mode of Action

It is known that tmpd acts as a plasticizer, which means it increases the flexibility and workability of the materials it is added to . It does this by inserting itself between the individual chains of polymers in the material, increasing the distance between them and thereby reducing the intermolecular forces and increasing the material’s flexibility .

Biochemical Pathways

It has been found that tmpd can be metabolized in the body to form two major metabolites, this compound (tmpd) and 3-hydroxy-2,2,4-trimethylvaleric acid (htmv) . The kinetics of these metabolites were evaluated by moment analysis of the urinary excretion rates of the metabolites versus time curves .

Pharmacokinetics

A study on rats showed that the urinary excretion amounts of htmv, a metabolite of tmpd, were suggested to be proportional to the absorption amounts over a wide exposure range of both tmpd-mb and tmpd-db . This suggests that TMPD is absorbed and metabolized in the body, and its metabolites are excreted in the urine .

Result of Action

The primary result of TMPD’s action is the enhancement of the properties of the materials it is added to. As a plasticizer, it increases the flexibility and workability of these materials . In the body, it is metabolized to form TMPD and HTMV, which are excreted in the urine .

Action Environment

The action of TMPD can be influenced by environmental factors. For example, TMPD is a low-volatility liquid that is soluble in organic solvents . It has a low surface tension and viscosity . TMPD can decompose under high temperatures and sunlight, so it needs to be stored and used under conditions that maintain its stability .

Safety and Hazards

When handling TMPD, it is recommended to avoid open flames and ensure the area is well ventilated . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Future Directions

New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .

Properties

IUPAC Name

2,2,4-trimethylpentane-1,3-diol
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InChI

InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXKRPTIMZBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID8027113
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Molecular Weight

146.23 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline]
Record name 1,3-Pentanediol, 2,2,4-trimethyl-
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Boiling Point

234 °C @ 737 MM HG
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Flash Point

113 °C, 235 °F (113 °C) (OPEN CUP)
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Solubility

SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Density

0.937 AT 15 °C/15 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Vapor Pressure

0.01 [mmHg]
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Color/Form

(96% PURE) WHITE SOLID, PLATES FROM BENZENE

CAS No.

144-19-4
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Record name 2,2,4-trimethylpentane-1,3-diol
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Melting Point

51-52 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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